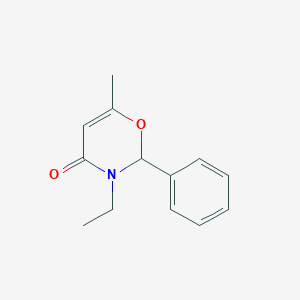
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol is a complex organic compound that features a naphthalene core substituted with methoxy, methyl, and propan-2-yl groups, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of naphthalene derivatives, followed by methoxylation and subsequent functional group transformations to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
科学的研究の応用
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 6,7-dimethoxy-3-methyl-1-naphthol
- 6,7-dimethoxy-3-methyl-5-ethyl-1-naphthol
Uniqueness
The presence of both methoxy and acetic acid groups, along with the naphthalene core, provides a versatile platform for further chemical modifications and applications .
特性
CAS番号 |
77256-06-5 |
|---|---|
分子式 |
C18H24O5 |
分子量 |
320.4 g/mol |
IUPAC名 |
acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O3.C2H4O2/c1-9(2)15-12-6-10(3)7-13(17)11(12)8-14(18-4)16(15)19-5;1-2(3)4/h6-9,17H,1-5H3;1H3,(H,3,4) |
InChIキー |
ZWDALQWMTDHWKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
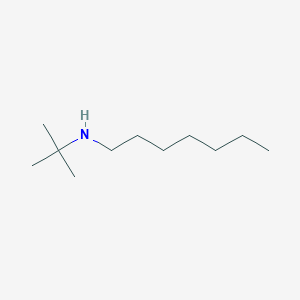

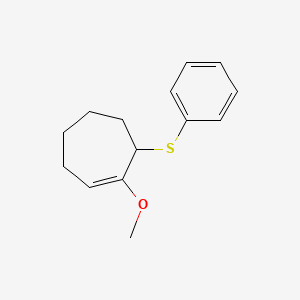

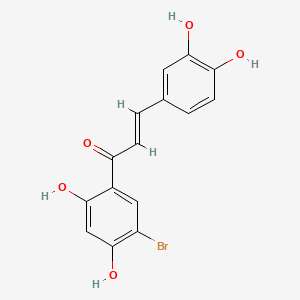

![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)

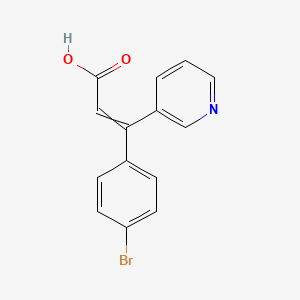

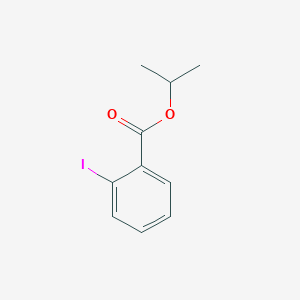
![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
